molecular formula C12H17N B1606132 1,1,3,3-Tetramethylisoindoline CAS No. 82894-84-6

1,1,3,3-Tetramethylisoindoline

Cat. No.: B1606132
CAS No.: 82894-84-6
M. Wt: 175.27 g/mol
InChI Key: ZAHPSFHHFNVYAR-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylisoindoline (CAS: 82894-84-6) is a tetraalkyl-substituted isoindoline derivative widely used as a precursor for synthesizing stable nitroxide radicals such as 1,1,3,3-Tetramethylisoindolin-2-yloxyl (TMIO). TMIO serves as a spin probe in electron paramagnetic resonance (EPR) studies and a radical scavenger in polymer stabilization . The compound is synthesized via Grignard methylation of N-benzylcinchomeronic imide, yielding intermediates like 2-benzyl-1,1,3,3-tetramethylisoindoline (CAS: 82894-83-5), which are critical for subsequent functionalization .

Preparation Methods

Grignard Reaction-Based Synthesis

The most commonly reported and industrially relevant method for preparing 1,1,3,3-tetramethylisoindoline involves a Grignard reaction between N-benzylphthalimide and a methyl magnesium halide reagent.

Reaction Overview

  • Starting Materials:

    • N-benzylphthalimide (can be prepared by reacting phthalic anhydride with benzylamine or by alkylation of potassium phthalimide with benzyl halides)
    • Methylmagnesium bromide or methylmagnesium iodide (Grignard reagent)
  • Reaction Conditions:

    • The Grignard reagent is prepared by reacting magnesium with methyl iodide or methyl bromide in ethyl ether or toluene.
    • The reaction is typically conducted under reflux for about 4 hours.
    • Yields of the intermediate N-benzyl-1,1,3,3-tetramethylisoindoline are around 28–40% under conventional conditions.
  • Microwave-Assisted Variation:

    • Microwave irradiation has been employed to improve yield and reduce reaction time.
    • Yields increase to 45–60%, and reaction times reduce to approximately 2 hours.

Hydrogenation Step

  • The intermediate N-benzyl-1,1,3,3-tetramethylisoindoline is then subjected to catalytic hydrogenation.
  • Conditions:

    • Catalyst: Palladium on carbon (5%)
    • Solvent: Glacial acetic acid
    • Hydrogen pressure: Atmospheric to 4 atm
    • Temperature: Room temperature
    • Duration: 3 hours
  • This step removes the benzyl protecting group, yielding pure this compound with high yields (up to 96%).

Advantages and Drawbacks

Aspect Details
Advantages - Straightforward two-step synthesis
- High purity and yield in hydrogenation step
Drawbacks - Use of ethyl ether solvent poses flammability and peroxide formation risks
- Hydrogenation requires pressurized equipment, increasing complexity and cost

Microwave-Assisted Grignard Reaction

Microwave irradiation has been demonstrated to significantly improve the Grignard reaction step:

  • Benefits:

    • Increased yield (up to 60%) compared to conventional methods (28–40%).
    • Reduced reaction time (2 hours vs. 4+ hours).
    • Catalyst-free conditions in related syntheses of isoindolin-1-one derivatives suggest potential for greener protocols.
  • Mechanism Insights:

    • Microwave energy accelerates the nucleophilic addition of the Grignard reagent to the phthalimide ring.
    • Enhanced molecular collisions and energy transfer improve conversion rates.

Summary Table of Preparation Methods

Step Method/Condition Yield (%) Notes
Preparation of N-benzylphthalimide Reaction of phthalic anhydride with benzylamine ~95 High-yield, straightforward synthesis
Grignard Reaction (Conventional) N-benzylphthalimide + methylmagnesium bromide in ethyl ether/toluene, reflux 4 h 28–40 Moderate yield, longer reaction time, safety concerns due to solvent
Grignard Reaction (Microwave-Assisted) Same reagents, microwave irradiation, 2 h 45–60 Improved yield and reduced reaction time
Hydrogenation Pd/C catalyst, glacial acetic acid, H2 at RT and 1-4 atm, 3 h 86–96 High yield, removes benzyl group, requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethylisoindoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including functionalized nitroxides and brominated isoindolines

Scientific Research Applications

Synthesis of 1,1,3,3-Tetramethylisoindoline

The most common method for synthesizing TMIO involves the treatment of N-benzylphthalimide with a Grignard reagent. This process has been optimized to improve yields and reduce the number of synthetic steps involved. For example, a study reported a yield of 96% for TMIO through hydrogenolysis of N-benzyl-1,1,3,3-tetramethylisoindoline using palladium on carbon as a catalyst under specific conditions .

Organic Radical Batteries

TMIO has been identified as a promising organic electrode material in the development of organic radical batteries (ORBs). Its unique radical stability and electrochemical properties allow for efficient charge storage and release. Research indicates that TMIO can enhance the performance of ORBs due to its favorable redox characteristics .

Nitroxide Radical Applications

As a nitroxide radical, TMIO plays a crucial role in various chemical reactions and applications:

  • Spin Trapping : TMIO is used in spin trapping experiments to detect free radicals in biological systems.
  • Polymer Chemistry : It serves as a stabilizer in polymerization processes and as an initiator for radical polymerizations .

Medicinal Chemistry

TMIO derivatives have shown potential in drug development:

  • Anticancer Agents : Research has highlighted the ability of isoindoline derivatives to inhibit key enzymes related to cancer progression. For instance, derivatives have been studied for their interaction with indoleamine 2,3-dioxygenase (IDO1), an enzyme linked to immune suppression in tumors .
  • Neuroprotective Effects : Some studies suggest that TMIO-based compounds may exhibit neuroprotective properties relevant to neurodegenerative diseases like Alzheimer’s .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic Radical BatteriesUtilized as an organic electrode material for energy storage solutions
Nitroxide RadicalsEmployed in spin trapping and polymerization processes
Medicinal ChemistryInvestigated for anticancer activity and neuroprotective effects

Case Study 1: Organic Radical Batteries

A study demonstrated the use of TMIO as an electrode material in ORBs. The research focused on its electrochemical performance, showing that TMIO-based batteries exhibited high capacity and stability over multiple charge-discharge cycles. The findings suggest that TMIO can significantly enhance battery efficiency compared to traditional materials .

Case Study 2: Anticancer Activity

Research investigating TMIO derivatives for IDO1 inhibition found that specific compounds demonstrated promising inhibitory activity against this enzyme at micromolar concentrations. This research is pivotal as it opens avenues for developing new cancer immunotherapies targeting metabolic pathways influenced by IDO1 .

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethylisoindoline exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory pathways.

Comparison with Similar Compounds

The structural and functional diversity of isoindoline derivatives arises from variations in substituents and reaction pathways. Below is a detailed comparison:

Physicochemical and Magnetic Properties

  • Thermal Stability : Triazole-thione derivatives (e.g., compound 13c ) exhibit exceptional thermal stability (>300°C) compared to brominated analogs (m.p. ~247–249°C) .
  • Magnetic Behavior : Brominated nitroxides like 10 (5,6-dibromo-TMIO) show strong antiferromagnetic interactions, making them valuable in magnetic material design .
  • Solubility : Tetraethyl derivatives display lower solubility in polar solvents due to increased hydrophobicity compared to tetramethyl analogs .

Spin Probes and Radical Scavengers

TMIO and its brominated analogs are pivotal in EPR spectroscopy due to their stable radical character. The tetramethyl substitution pattern enhances radical stability compared to less substituted analogs .

Structural Insights

Crystallographic studies reveal that tetraethylisoindolinium salts adopt distinct packing arrangements compared to tetramethyl analogs, influenced by alkyl chain length and steric effects .

Biological Activity

1,1,3,3-Tetramethylisoindoline (TMI) is a nitrogen-containing heterocyclic compound notable for its unique structure and significant biological activities. This article explores the biological properties of TMI, including its antioxidant, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N
  • Structure : TMI features a fused bicyclic structure with four methyl groups attached to the nitrogen and carbon atoms. This configuration enhances its stability and electron-donating properties, making it a strong candidate for medicinal applications.

Antioxidant Properties

TMI has been extensively studied for its antioxidant capabilities. Research indicates that it acts as a free radical scavenger, which is crucial in combating oxidative stress-related damage in biological systems. The compound's ability to modulate cellular signaling pathways related to oxidative stress is particularly valuable in therapeutic contexts.

Anti-inflammatory Effects

TMI and its derivatives have demonstrated anti-inflammatory properties. For instance, studies have shown that TMI can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophage models. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Recent studies have evaluated the anticancer effects of TMI derivatives. A notable study tested various nitroxide-NSAID hybrids derived from TMI on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively, with IC50_{50} values ranging from 118 to 151 μM (see Table 1).

CompoundIC50_{50} (μM)
27130 ± 23
41121 ± 12
42118 ± 16
28>300
29>300

Table 1: Anticancer activity of TMI derivatives on NSCLC cells.

Mechanistic Insights

The biological activity of TMI can be attributed to its ability to interact with various biological molecules. Interaction studies reveal that TMI can effectively scavenge free radicals generated during metabolic processes and modulate cellular signaling pathways associated with oxidative stress and inflammation.

Case Studies

  • Antioxidant Evaluation : In a study assessing the antioxidant capacity of TMI derivatives, it was found that compounds derived from TMI exhibited significant inhibition of reactive oxygen species (ROS) generation in A549 NSCLC cells.
  • Anti-inflammatory Study : Another research focused on LPS-induced macrophages showed that TMI significantly reduced nitrite production and TNF-α levels compared to controls, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

TMI shares structural similarities with other isoindoline derivatives but stands out due to its enhanced stability and unique properties:

Compound NameStructure CharacteristicsUnique Properties
2-MethylisoindolineContains one methyl group on isoindolineLess stable than tetramethyl derivative
5-Bromo-1,1,3,3-tetramethylisoindolineBrominated at positions 5 and 6Increased reactivity due to bromination
1-BenzylisoindolineBenzyl substitution alters electronic propertiesIncreased lipophilicity compared to tetramethyl

Table 2: Comparison of structural characteristics and unique properties of isoindoline derivatives.

Q & A

Basic Research Questions

Q. What safety protocols should be implemented when handling 1,1,3,3-tetramethylisoindoline in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulate matter) and chemical-resistant gloves. Full-body suits are recommended for high-concentration exposure .
  • Ventilation : Ensure fume hoods or local exhaust systems are operational to minimize inhalation of vapors or aerosols .
  • Spill Management : Avoid dust generation during cleanup. Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .
  • First Aid : For eye exposure, irrigate with water for ≥15 minutes; for skin contact, wash with soap and water. Immediate medical consultation is required due to potential respiratory irritation (H335) .

Q. How can researchers synthesize this compound, and what are common byproducts?

  • Methodological Guidance :

  • Synthetic Routes : The compound is typically synthesized via alkylation of isoindoline precursors. For example, 2-benzyl-1,1,3,3-tetramethylisoindoline can be prepared through intramolecular amidoalkylation, though this may yield byproducts like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one under suboptimal conditions .
  • Byproduct Mitigation : Monitor reaction temperature and stoichiometry to minimize undesired intermediates. Chromatographic purification is recommended for isolating the target compound .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in radical chemistry studies?

  • Methodological Guidance :

  • Spin Probe Synthesis : The compound serves as an intermediate for synthesizing 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a stable radical used in electron paramagnetic resonance (EPR) spectroscopy. Optimize radical scavenging efficiency by controlling reaction conditions (e.g., oxygen-free environments) to prevent premature radical termination .
  • Application in Polymer Chemistry : Incorporate TMIO into polymer matrices to study free radical dynamics or oxidative degradation mechanisms .

Q. How should researchers address contradictions in toxicological data for this compound?

  • Methodological Guidance :

  • Data Gaps : While acute toxicity (H302, H315) and respiratory irritation (H335) are documented, chronic toxicity and environmental impact data (e.g., biodegradability, bioaccumulation) remain unavailable .
  • Risk Assessment : Conduct in vitro assays (e.g., Ames test for mutagenicity) and ecotoxicological studies (e.g., Daphnia magna acute toxicity tests) to fill data gaps. Cross-reference with structurally analogous isoindoline derivatives for predictive modeling .

Q. What analytical techniques are recommended for characterizing this compound when physical properties (e.g., logPow, solubility) are undocumented?

  • Methodological Guidance :

  • Partition Coefficient (logPow) : Use shake-flask methods with octanol/water systems, followed by HPLC-UV quantification .
  • Solubility Profiling : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at controlled temperatures. Differential scanning calorimetry (DSC) can aid in determining decomposition thresholds .
  • Structural Confirmation : Employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify purity and identify impurities .

Q. What experimental design considerations are critical for studying this compound’s reactivity in heterocyclic synthesis?

  • Methodological Guidance :

  • Reaction Optimization : Screen catalysts (e.g., Lewis acids) and solvents to enhance yield in ring-enlargement or cycloaddition reactions. Kinetic studies under inert atmospheres may prevent oxidation side reactions .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and regioselectivity in isoindoline-derived heterocycles .

Properties

IUPAC Name

1,1,3,3-tetramethyl-2H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHPSFHHFNVYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(N1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348850
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82894-84-6
Record name 1,1,3,3-tetramethylisoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

(Griffiths, P. G. et al. Synthesis of the radical scavenger 1,1,3,3-tetramethylisoindolin-2-yloxyl. Aust. J. Chem. 1983, 36, 397-401; Chan, K. S. et al. Reactions of nitroxides with metalloporphyrin alkyls bearing beta hydrogens: aliphatic carbon-carbon bond activation by metal centered radicals. J. Organomet. Chem. 2008, 693, 399-407). The protected benzyl-amine 16 (1.864 g, 7.02 mmol) was dissolved in AcOH (34 mL) in a Parr flask, and 10% Pd/C (169.5 mg) was added. (The reaction was splited in 3 batches). The flask was placed in a high pressure reactor. The reactor was charged with H2 and purged for 5 cycles and was finally pressurized with H2 at 4 bars (60 psi). After stirring at rt for 3 h, the reaction mixture was filtered through Celite, and the solvent removed in vacuo. The resulting residue was dissolved in water (5 mL) and the solution neutralized with 2.5N NaOH (pH 11.5), and extracted with Et2O (3×50 mL). The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to yield 1.165 g (95%) of the crude title compound as slightly yellow crystals. mp 36.0-36.5° C. 1H NMR (300 MHz, CDCl3) δ 7.30-7.23 (m, 2 H), 7.18-7.11 (m, 2 H), 1.86 (bs, 1 H), 1.48 (s, 12 H).
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1,1,3,3-tetramethylisoindolin-2-yloxyl
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34 mL
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169.5 mg
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Synthesis routes and methods III

Procedure details

A solution of 2-benzyl-1,1,3,3,-tetramethylisoindoline (5.5 g 20 mmol) in glacial acetic acid (20 ml) was hydrogenated at 60 lb/in2 over 5% palladium/c for 3 h at room temperature. The suspension was filtered and the solvent removed at reduced pressure. The residue was dissolved in water and the solution was made alkaline (PH 9) by the addition of 10% sodium hydroxide and extracted with ether (3×50 ml). The combined organic extracts were dried and evaporated to dryness to give the title compound (3.5 g 96%), which was recrystalized from methanol/water. m.p. 36-38° C. NMR (CDCl3, 400 MHz), 1.46 s, 4 x CH3; 1.9 s, NH, D2O exchanged; 7.1-7.27 m, ArH.
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96%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,3,3-Tetramethylisoindoline
1,1,3,3-Tetramethylisoindoline
1,1,3,3-Tetramethylisoindoline
1,1,3,3-Tetramethylisoindoline
1,1,3,3-Tetramethylisoindoline
1,1,3,3-Tetramethylisoindoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.